UlipristalAcetate-d3
Description
Role of Ulipristal (B1683391) Acetate-d3 as a Research Tool
Ulipristal Acetate-d3 is the deuterium-labeled version of ulipristal acetate (B1210297). medchemexpress.com Its primary and most critical role in biomedical research is as an internal standard for the quantification of ulipristal acetate in biological matrices such as human plasma. vulcanchem.comnih.gov
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive analytical technique, Ulipristal Acetate-d3 is added to a biological sample containing the non-deuterated ulipristal acetate. vulcanchem.comnih.gov Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer. vulcanchem.com This co-analysis allows for the correction of variations in sample processing and instrument response, leading to highly accurate and precise measurements of ulipristal acetate concentrations. vulcanchem.com
A validated LC-MS/MS method using Ulipristal Acetate-d3 as an internal standard has been successfully applied in pharmacokinetic studies of ulipristal acetate. nih.govresearchgate.net These studies are crucial for understanding how the drug is processed in the body.
| Application of Ulipristal Acetate-d3 | Description | Reference |
| Internal Standard in LC-MS/MS | Used to accurately quantify ulipristal acetate in biological samples by correcting for analytical variability. | vulcanchem.comnih.gov |
| Pharmacokinetic Studies | Facilitates the investigation of the absorption, distribution, metabolism, and excretion of ulipristal acetate. | vulcanchem.com |
| Bioanalytical Method Development | Employed in the development and validation of analytical methods for ulipristal acetate. | synzeal.com |
Overview of Ulipristal Acetate's Pharmacological Class: Selective Progesterone (B1679170) Receptor Modulators (SPRMs)
Ulipristal acetate belongs to a class of compounds known as Selective Progesterone Receptor Modulators (SPRMs). nih.govijrcog.org SPRMs are synthetic compounds that bind to progesterone receptors and exert tissue-selective agonist, antagonist, or mixed agonist/antagonist effects. patsnap.comresearchgate.net
Progesterone is a key hormone involved in the menstrual cycle and the maintenance of pregnancy. nih.gov By modulating the progesterone receptor, SPRMs can influence various physiological processes. patsnap.com Ulipristal acetate, a derivative of 19-norprogesterone (B1209251), acts as a progesterone receptor antagonist. nih.govdrugbank.com
The mechanism of action of ulipristal acetate involves binding to the progesterone receptor with high affinity. patsnap.com This binding blocks the effects of progesterone, which can lead to the inhibition or delay of ovulation and alterations in the endometrium. nih.govpatsnap.com In the context of uterine fibroids, ulipristal acetate has been shown to reduce the size of fibroids by inhibiting cell proliferation and inducing apoptosis (programmed cell death). ijrcog.orgpatsnap.com
In addition to its high affinity for the progesterone receptor, ulipristal acetate also binds to the glucocorticoid receptor, although with much lower affinity. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H37NO4 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i4D3 |
InChI Key |
OOLLAFOLCSJHRE-XCTYXJHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Chemistry and Isotopic Incorporation of Ulipristal Acetate D3
Strategies for Deuterium (B1214612) Labeling of Ulipristal (B1683391) Acetate (B1210297)
The introduction of deuterium into the Ulipristal Acetate molecule requires precise chemical strategies to ensure the label is in a specific and stable position. The most common form, Ulipristal Acetate-d3, features deuteration at the acetate group. vulcanchem.com
Specific Site-Directed Deuteration Methodologies
Site-specific deuteration is crucial to maintain the chemical and pharmacological properties of the parent compound while providing a distinct mass signature. For Ulipristal Acetate-d3, the deuteration is specifically targeted to the acetyl group at the C17 position of the steroid framework. vulcanchem.com This is typically achieved by using a deuterated acetylating agent in the final step of the synthesis.
The steroid backbone of Ulipristal Acetate presents multiple potential sites for deuterium incorporation. arkat-usa.org However, to serve as an effective internal standard, the deuterium atoms should not be easily exchangeable. The methyl protons of the acetate group are not acidic and therefore not prone to back-exchange with hydrogen from the surrounding environment, ensuring the stability of the isotopic label during sample preparation and analysis. arkat-usa.org
Alternative strategies for deuterating steroids exist, such as catalytic H-D exchange reactions, but these can sometimes lead to a mixture of products with varying degrees of deuteration at different positions. researchgate.netmdpi.com Therefore, a direct, site-specific approach using a labeled precursor is generally preferred for producing high-purity Ulipristal Acetate-d3.
Precursor Synthesis and Deuterium Introduction
The synthesis of Ulipristal Acetate-d3 involves a multi-step process that culminates in the introduction of the deuterated acetyl group. The general synthetic route to Ulipristal Acetate starts from a suitable steroid precursor. A patent describes a synthetic pathway for the unlabeled compound involving steps such as epoxidation, cyanation, hydroxyl protection, a Grignard reaction, and finally, acetylation. google.com
To produce Ulipristal Acetate-d3, the final acetylation step is modified. Instead of using acetic anhydride (B1165640) or acetyl chloride, their deuterated counterparts, acetic anhydride-d6 ( (CD₃CO)₂O ) or acetyl-d3 chloride (CD₃COCl), are used. The reaction is typically carried out by treating the 17α-hydroxy precursor of Ulipristal Acetate with the deuterated acetylating agent in the presence of a suitable base or catalyst.
This method ensures that three deuterium atoms are incorporated specifically into the acetate moiety, resulting in the desired Ulipristal Acetate-d3.
Characterization of Isotopic Purity and Enrichment
After synthesis, it is essential to characterize the product to confirm its identity and determine the isotopic purity and enrichment. This is crucial for its function as an internal standard, where a high degree of deuteration and minimal presence of the unlabeled compound are required.
Isotopic Purity and Enrichment Data:
| Parameter | Typical Value | Source |
| Purity (HPLC) | >95% | vulcanchem.comlgcstandards.com |
| Isotopic Enrichment | >95% | vulcanchem.com |
| Deuterium Incorporation | >99% atom D | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is often used to assess the chemical purity of the synthesized compound. vulcanchem.comlgcstandards.com Mass spectrometry (MS) is the primary technique for determining isotopic enrichment. By comparing the mass-to-charge ratio (m/z) of the deuterated compound to any residual unlabeled compound, the percentage of isotopic enrichment can be accurately calculated. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position of the deuterium atoms within the molecule. marquette.edu
Advancements in Scalable Synthesis of Ulipristal Acetate-d3
The demand for isotopically labeled standards for research and clinical diagnostics has driven efforts to develop more efficient and scalable synthetic methods. While the specific details of large-scale production of Ulipristal Acetate-d3 are often proprietary, general advancements in steroid synthesis and deuteration techniques are applicable.
Advanced Analytical Methodologies Utilizing Ulipristal Acetate D3
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ulipristal (B1683391) Acetate (B1210297) and Metabolite Quantification
LC-MS/MS has emerged as the preferred method for the determination of ulipristal acetate in complex biological samples like human plasma and serum. vulcanchem.comcolumbia.edu This is due to its high sensitivity, selectivity, and the ability to provide structural information. The use of Ulipristal Acetate-d3 as an internal standard is integral to these methodologies, as it effectively compensates for variations in sample preparation and instrumental response. vulcanchem.com
Development of Robust Sample Preparation Techniques
Effective sample preparation is crucial for removing interfering substances from the biological matrix and concentrating the analyte of interest. For the analysis of ulipristal acetate, several techniques have been successfully employed.
A prevalent and straightforward method is protein precipitation . researchgate.net This technique involves adding a solvent, such as methanol (B129727), to the plasma sample to denature and precipitate proteins. researchgate.netresearchgate.net The supernatant, containing ulipristal acetate and the internal standard, is then separated for analysis. This one-step process is advantageous for its simplicity and speed, making it suitable for high-throughput analysis. researchgate.netnih.gov
Another common technique is liquid-liquid extraction (LLE) . nih.goveurjchem.com In this method, the analyte is partitioned from the aqueous plasma or serum sample into an immiscible organic solvent. nih.govthermofisher.com A combination of hexane (B92381) and dichloromethane (B109758) has been used for the extraction of ulipristal acetate. nih.gov Following extraction, the organic layer is evaporated, and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. eurjchem.comthermofisher.com
Solid-phase extraction (SPE) is another technique that can be utilized. This method involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a specific solvent. While more complex than protein precipitation or LLE, SPE can provide a cleaner extract.
Optimization of Chromatographic Separation Parameters
Achieving efficient chromatographic separation of ulipristal acetate from endogenous matrix components and potential metabolites is essential for accurate quantification. This is accomplished by carefully optimizing several parameters.
Column Chemistry: Reversed-phase columns are predominantly used for the separation of ulipristal acetate. The C18 column is a popular choice, with various manufacturers providing columns with specific characteristics. researchgate.netresearchgate.net For instance, a Kinetex® EVO C18 column (2.1 × 50 mm, 2.6 μm) and an ACE Excel 3 C18-PFP column have been successfully employed. researchgate.netresearchgate.netnih.gov The choice of column depends on the specific requirements of the assay, such as the desired retention time and resolution.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous solution, often with additives to improve peak shape and ionization efficiency. Methanol and acetonitrile (B52724) are common organic modifiers. researchgate.net The aqueous phase often contains additives like ammonium (B1175870) acetate and formic acid to control the pH and facilitate the formation of protonated molecules in the mass spectrometer. researchgate.net For example, a mobile phase of methanol and water containing 2 mM ammonium acetate and 0.3% formic acid has been reported. researchgate.net
Gradient Elution: Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation and shorter run times. researchgate.netresearchgate.net This allows for the efficient elution of both the analyte and any less or more retained compounds. A typical chromatographic run time for ulipristal acetate analysis is around 4.0 minutes. researchgate.netresearchgate.netnih.gov
Table 1: Examples of Chromatographic Conditions for Ulipristal Acetate Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Kinetex® EVO C18 (2.1 × 50 mm, 2.6 μm) researchgate.net | ACE Excel 3 C18-PFP researchgate.netnih.gov |
| Mobile Phase | Methanol and water with 2 mM ammonium acetate and 0.3% formic acid researchgate.net | Not specified |
| Elution | Gradient researchgate.net | Gradient researchgate.netnih.gov |
| Flow Rate | 0.3 mL/min researchgate.net | Not specified |
| Run Time | 4.0 min researchgate.net | 4.0 min researchgate.netnih.gov |
Mass Spectrometric Detection Parameters
The mass spectrometer provides the high selectivity and sensitivity required for bioanalytical assays.
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing ulipristal acetate and its deuterated internal standard. researchgate.netnih.gov ESI is well-suited for polar and thermally labile molecules.
Multiple Reaction Monitoring (MRM): For quantification, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode. columbia.eduresearchgate.net This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring for a specific product ion that is formed after fragmentation in the mass spectrometer. This highly selective detection method minimizes interference from other compounds in the matrix. researchgate.net
The MRM transitions for ulipristal acetate and Ulipristal Acetate-d3 are well-established:
Ulipristal Acetate: The precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 476.2, which is fragmented to a product ion with an m/z of 134.1. researchgate.netresearchgate.netnih.goveurjchem.comeurjchem.com
Ulipristal Acetate-d3: The deuterated internal standard has a precursor ion [M+H]⁺ with an m/z of 479.3 and is fragmented to a product ion with an m/z of 416.2. researchgate.netresearchgate.netnih.gov
Table 2: MRM Transitions for Ulipristal Acetate and Ulipristal Acetate-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Ulipristal Acetate | 476.2 | 134.1 | researchgate.net, eurjchem.com, researchgate.net, nih.gov |
| Ulipristal Acetate-d3 | 479.3 | 416.2 | researchgate.net, researchgate.net, nih.gov |
Validation of Bioanalytical Assays Employing Ulipristal Acetate-d3 as Internal Standard
To ensure the reliability of a bioanalytical method, it must undergo a rigorous validation process according to regulatory guidelines. The use of Ulipristal Acetate-d3 as an internal standard is a key component in achieving a successfully validated assay. vulcanchem.com
Assessment of Linearity and Quantification Range
The linearity of an assay is its ability to produce results that are directly proportional to the concentration of the analyte. The quantification range is the range of concentrations, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), over which the assay is both precise and accurate.
Validated LC-MS/MS methods for ulipristal acetate have demonstrated linearity over a wide concentration range. For instance, one method showed linearity from 0.300 to 300 ng/mL, while another reported a range of 0.1 to 250 ng/mL. researchgate.netnih.gov A highly sensitive method achieved a linear range of 0.0500 to 100 ng/mL. researchgate.netnih.gov
Table 3: Reported Linearity and Quantification Ranges for Ulipristal Acetate Assays
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|
| 0.300–300 | 0.300 | researchgate.net |
| 0.1–250 | 0.1 | nih.gov |
| 1-300 | 1 | eurjchem.com |
| 0.0500–100 | 0.0500 | researchgate.net, nih.gov |
Evaluation of Analytical Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. Both intra-day (within a single day) and inter-day (over several days) precision and accuracy are assessed.
Studies have consistently shown that LC-MS/MS methods for ulipristal acetate using Ulipristal Acetate-d3 as an internal standard exhibit excellent precision and accuracy, well within the limits required for bioanalytical assays. researchgate.netnih.gov The precision is typically expressed as the relative standard deviation (RSD), and accuracy is expressed as the percentage of the nominal concentration. For a method with a range of 1-300 ng/mL, the intra-batch and inter-batch precision showed a coefficient of variation from 2.7% to 7.0%, with an accuracy of 94.2% to 99.8%. eurjchem.com
Table 4: Example of Precision and Accuracy Data for a Validated Ulipristal Acetate Assay
| Parameter | Range | Reference |
|---|---|---|
| Intra- and Inter-day Precision (CV%) | 2.7 - 7.0 | eurjchem.com |
| Accuracy (%) | 94.2 - 99.8 | eurjchem.com |
Investigation of Matrix Effects and Extraction Recovery
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the matrix effect is a critical parameter to evaluate. It is defined as the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the biological sample matrix, such as plasma or serum. core.ac.uk These effects can lead to either ion suppression or enhancement, compromising the accuracy and precision of the analytical method. core.ac.ukresearchgate.net The use of a stable isotope-labeled internal standard (SIL-IS), such as Ulipristal Acetate-d3, is the most effective strategy to counteract these issues. vulcanchem.com Because Ulipristal Acetate-d3 is chemically identical to the analyte (ulipristal acetate) and differs only by its isotopic mass, it experiences nearly identical matrix effects and variations in extraction efficiency during sample preparation. vulcanchem.com This co-behavior allows it to accurately correct for signal fluctuations, thereby ensuring reliable quantification. vulcanchem.com
Research has demonstrated that methods utilizing Ulipristal Acetate-d3 exhibit minimal and well-controlled matrix effects. In studies developing and validating LC-MS/MS assays for ulipristal acetate in human plasma, the matrix effect was found to be satisfactory and did not interfere with quantification. researchgate.netnih.gov For example, one validated method reported no severe interference from biological matrices for either ulipristal acetate or the Ulipristal Acetate-d3 internal standard. researchgate.net
Extraction recovery, which measures the efficiency of the analyte's extraction from the biological matrix, is another key factor. Inefficient or variable recovery can lead to inaccurate results. The use of Ulipristal Acetate-d3 as an internal standard effectively compensates for any potential losses during the sample preparation process. vulcanchem.com Various extraction techniques have been employed, including simple protein precipitation with methanol and more complex liquid-liquid extraction. researchgate.netresearchgate.net Validated methods consistently report satisfactory and consistent extraction recovery for both the analyte and the internal standard. researchgate.netnih.gov
| Parameter | Finding | Extraction Method | Source(s) |
|---|---|---|---|
| Matrix Effect | Minimal; no severe interference from biological matrices was observed. The use of Ulipristal Acetate-d3 effectively compensates for matrix effects. | Protein Precipitation | vulcanchem.comresearchgate.net |
| Matrix Effect | Considered satisfactory and did not impact the accuracy of the assay. | Protein Precipitation | researchgate.netnih.gov |
| Extraction Recovery | Described as satisfactory and consistent across the analytical range. | Protein Precipitation | researchgate.netnih.gov |
| Extraction Recovery | The internal standard (Ulipristal Acetate-d3) compensates for variations in extraction efficiency. | Protein Precipitation / Liquid-Liquid Extraction | vulcanchem.comresearchgate.net |
Stability Profiling of Analyte and Internal Standard in Biological Matrices
Ensuring the stability of both the analyte and the internal standard throughout the bioanalytical process is fundamental for generating reliable data. Stability assessments are conducted under various conditions that mimic sample handling and storage, from collection to final analysis. Ulipristal Acetate-d3, as the internal standard, and ulipristal acetate have been shown to be highly stable in biological matrices.
Studies have validated their stability under a range of conditions, including:
Freeze-Thaw Stability: Samples containing both compounds have been subjected to multiple cycles of freezing and thawing without significant degradation. researchgate.net
Short-Term (Bench-Top) Stability: The analyte and internal standard remain stable when left at room temperature for periods equivalent to the time required for sample preparation. researchgate.net
Long-Term Storage Stability: When stored at low temperatures (e.g., -20°C or lower) for extended periods, both ulipristal acetate and its deuterated analog maintain their integrity. researchgate.net One product specification sheet notes that Ulipristal Acetate-d6 is stable for at least four years when stored at -20°C. caymanchem.com
Post-Preparative Stability: Once extracted and prepared in the final solvent, the samples show stability in the autosampler for the duration of the analytical run. researchgate.net
| Stability Condition | Compound(s) | Finding | Source(s) |
|---|---|---|---|
| Overall Stability | Ulipristal Acetate & Ulipristal Acetate-d3 | Found to be stable at all processing and storage conditions evaluated. | researchgate.net |
| Long-Term Storage | Ulipristal Acetate-d6 | Stable for ≥ 4 years when stored at -20°C. | caymanchem.com |
| Acidic Degradation | Ulipristal Acetate | Degradation observed, with two degradants resolved from the parent compound. | bibliomed.org |
| Alkaline Degradation | Ulipristal Acetate | Significant degradation observed, with multiple degradants resolved from the parent compound. | bibliomed.org |
| Oxidative Degradation | Ulipristal Acetate | Degradation observed when exposed to hydrogen peroxide. | bibliomed.orgijraps.in |
Application of Ulipristal Acetate-d3 in High-Throughput Bioanalysis
High-throughput bioanalysis is essential in clinical and research settings where a large number of samples must be analyzed quickly and cost-effectively without sacrificing data quality. Ulipristal Acetate-d3 is integral to developing such methods for its parent compound. The development of high-throughput assays is characterized by the simplification of sample preparation and the reduction of analytical run times.
The use of Ulipristal Acetate-d3 as an internal standard supports these goals by ensuring analytical robustness even with abbreviated procedures. Methodological advantages that facilitate high-throughput analysis include:
Simplified Sample Preparation: Rather than complex and time-consuming liquid-liquid or solid-phase extraction, methods often employ a simple one-step protein precipitation with a solvent like methanol. researchgate.netnih.gov This rapidly removes the bulk of proteins from the plasma sample, preparing it for injection with minimal manual intervention.
Small Sample Volume: High-throughput methods are often designed to use very small volumes of biological matrix, such as 50 µL of plasma. researchgate.netnih.gov This is advantageous when sample availability is limited and reduces reagent costs.
Short Chromatographic Run Time: Utilizing modern UPLC or rapid HPLC systems, the time required to analyze a single sample is significantly shortened. Validated methods for ulipristal acetate using Ulipristal Acetate-d3 have achieved run times as low as 4.0 minutes per sample. researchgate.netnih.govresearchgate.net
These combined factors—a simple extraction, low sample volume, and a fast analytical cycle—allow for the processing of hundreds of samples per day. The reliability provided by the co-eluting Ulipristal Acetate-d3 internal standard ensures that this speed is not achieved at the expense of accuracy or precision, making it perfectly suited for large-scale pharmacokinetic or clinical studies. researchgate.netnih.gov
| High-Throughput Feature | Description | Source(s) |
|---|---|---|
| Sample Preparation | Simple, one-step protein precipitation with methanol. | researchgate.netnih.gov |
| Sample Volume | Requires only 50 µL of human plasma per sample. | researchgate.netnih.gov |
| Chromatographic Run Time | Rapid analysis with a run time of 4.0 minutes per sample. | researchgate.netnih.govresearchgate.net |
| Overall Advantage | The combination of these features allows the method to be applied to the analysis of a large number of samples in pharmacokinetic studies. | researchgate.netnih.gov |
Pharmacokinetic and Metabolic Investigations of Ulipristal Acetate Using Deuterated Analogue
Preclinical Pharmacokinetic Profiling of Ulipristal (B1683391) Acetate (B1210297) in Animal Models
Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of ulipristal acetate.
Absorption and Distribution Studies
Following oral administration, ulipristal acetate is rapidly absorbed in animal models, including mice, rats, and dogs, with the time to reach maximum plasma concentration (Tmax) generally occurring between 0.5 and 1 hour. tga.gov.au Oral bioavailability of radiolabeled ulipristal acetate has been shown to be high in rats and cynomolgus monkeys. tga.gov.au
Ulipristal acetate exhibits high binding to plasma proteins across all species studied, ranging from 96.7% to 99.5% in mouse, rat, rabbit, dog, and monkey plasma. tga.gov.au In humans, it is also highly bound to plasma proteins (>98%), including albumin, alpha-1-acid glycoprotein, high-density lipoprotein, and low-density lipoprotein. tga.gov.autga.gov.au
Tissue distribution studies in rats using radiolabeled ulipristal acetate have shown rapid and wide distribution. tga.gov.auamazonaws.com Apart from the gastrointestinal tract, the highest concentrations of radioactivity were found in the liver, fat, and adrenal glands. tga.gov.au Notably, the peak concentration in the ovary was nearly three times that of the plasma Cmax, and modest distribution to the central nervous system was also observed. tga.gov.au
Elucidation of Metabolic Pathways and Metabolite Identification
Ulipristal acetate undergoes extensive metabolism, primarily through oxidative demethylation of its 11β-dimethyl aminophenyl group. nih.gov23michael.com This process is mainly mediated by the cytochrome P450 enzyme system. nih.gov23michael.com
In vitro studies have identified CYP3A4 as the primary enzyme responsible for the metabolism of ulipristal acetate. tga.gov.auamazonaws.comnih.govnih.govdrugs.comfda.govdrugbank.comfda.goveuropa.eueuropa.euwikipedia.org CYP1A2 also contributes to its metabolism, but to a lesser extent. amazonaws.comnih.goveuropa.euwikipedia.org Some evidence also suggests a minor role for CYP2D6. amazonaws.comnih.gov The significant involvement of CYP3A4 means that co-administration of strong inducers or inhibitors of this enzyme can markedly alter the plasma concentrations of ulipristal acetate. nih.goveuropa.eu For instance, potent CYP3A4 inducers can lead to a more than 90% decrease in the maximum plasma concentration (Cmax) and area under the curve (AUC) of ulipristal acetate. nih.goveuropa.eu Conversely, strong CYP3A4 inhibitors can increase its exposure. nih.gov
The primary metabolic pathway for ulipristal acetate involves sequential demethylation, leading to the formation of mono-demethylated and di-demethylated metabolites. tga.gov.autga.gov.aunih.govdrugs.comfda.goveuropa.euwikipedia.org The mono-demethylated metabolite, also known as PGL4002, is pharmacologically active. tga.gov.aunih.govfda.goveuropa.euwikipedia.orgtga.gov.au The subsequent di-demethylated metabolite is considered inactive. nih.govdrugs.com In plasma, at peak radioactivity, ulipristal acetate itself accounts for the majority of the circulating radioactivity, followed by the N-monodemethylated and N-didemethylated metabolites. nih.gov
| Compound | Activity |
| Ulipristal acetate | Parent drug |
| Mono-demethylated metabolite (PGL4002) | Active |
| Di-demethylated metabolite | Inactive |
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP1A2) in Ulipristal Acetate Metabolism
Excretion Routes and Mass Balance Studies
The primary route of excretion for ulipristal acetate and its metabolites is through the feces. amazonaws.comnih.gov23michael.comeuropa.eu In a human mass balance study, approximately 73% of the administered radioactive dose was recovered in the feces over 11 days, while renal excretion accounted for about 6% of the dose. nih.gov23michael.comresearchgate.net Unchanged ulipristal acetate was not found in the feces, indicating extensive metabolism prior to excretion. nih.gov Fecal metabolite profiles have identified acetylated and glucuronidated forms of ulipristal acetate. nih.gov
Insights into Kinetic Isotope Effects on Ulipristal Acetate Metabolism
The use of deuterated analogues like Ulipristal Acetate-d3 is primarily for analytical purposes as an internal standard. vulcanchem.com However, the phenomenon of kinetic isotope effects (KIEs) is a recognized consideration in the metabolism of deuterated compounds. invivochem.com KIEs can occur when a carbon-hydrogen bond is replaced with a carbon-deuterium bond at a site of metabolic attack. This substitution can slow down the rate of enzymatic reaction, potentially altering the pharmacokinetic profile of the drug. nih.gov
While specific research detailing the kinetic isotope effects of Ulipristal Acetate-d3 on its own metabolism is not extensively published, the general principles of KIEs are well-established. nih.gov The deuteration in Ulipristal Acetate-d3 is at the acetate group. vulcanchem.com If this site were a primary location for metabolic transformation, a significant KIE might be observed. However, the main metabolic pathway for ulipristal acetate is N-demethylation, which occurs at a different part of the molecule. nih.gov23michael.com
Utilization of Ulipristal Acetate-d3 for Absolute Bioavailability Determinations in Preclinical Models
Determining the absolute bioavailability of a drug, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical step in preclinical pharmacokinetics. This is typically achieved by comparing the plasma concentration-time profiles following extravascular (e.g., oral) and intravenous administration. The use of a stable isotopically labeled compound like Ulipristal Acetate-d3 alongside the unlabeled drug allows for simultaneous administration and differentiation by mass spectrometry, thereby reducing inter-animal variability and improving the accuracy of the bioavailability calculation.
Preclinical studies in animal models such as rats and monkeys are standard practice. While specific studies explicitly detailing the use of Ulipristal Acetate-d3 are not extensively published in publicly accessible literature, regulatory assessment reports for ulipristal acetate confirm that definitive absolute bioavailability studies have been conducted in these species. These studies involved the comparison of oral and intravenous administration of isotopically labeled ulipristal acetate.
In rats, the oral bioavailability of ulipristal acetate was found to be high. amazonaws.comtga.gov.au Following oral administration, the compound was rapidly and well absorbed. amazonaws.com Comparisons of the area under the curve (AUC) after oral and intravenous dosing in rats indicated an absolute bioavailability of approximately 80%. amazonaws.com
Studies in non-human primates, specifically cynomolgus monkeys, also demonstrated high oral bioavailability. amazonaws.comtga.gov.au Following oral administration of radiolabeled ulipristal acetate, the comparison of plasma concentrations to those after intravenous administration revealed an absolute bioavailability of about 113% in monkeys. amazonaws.com This value, exceeding 100%, may suggest the influence of metabolic processes or experimental variability.
The table below summarizes the key pharmacokinetic findings from these preclinical absolute bioavailability studies.
| Preclinical Model | Route of Administration | Absolute Bioavailability (%) | Key Findings |
| Rat | Oral vs. Intravenous | ~80 | Rapid and good absorption following oral administration. amazonaws.com |
| Cynomolgus Monkey | Oral vs. Intravenous | ~113 | Rapid and good absorption following oral administration. amazonaws.com |
These investigations, which are foundational for predicting human pharmacokinetics, benefit significantly from the use of deuterated analogues like Ulipristal Acetate-d3. The stable isotope label does not significantly alter the physicochemical and biological properties of the molecule, yet it allows for precise quantification against the unlabeled drug, making it an invaluable tool in preclinical drug development.
Molecular and Cellular Pharmacology of Ulipristal Acetate: Research Perspectives
Selective Progesterone (B1679170) Receptor Modulation at a Molecular Level
Ulipristal (B1683391) Acetate (B1210297) is classified as a selective progesterone receptor modulator (SPRM), meaning it exerts complex, tissue-specific effects by interacting with the progesterone receptor (PR). wikipedia.org Its mechanism of action is distinct from that of full agonists or antagonists. wikipedia.org
Ulipristal Acetate's primary pharmacological activity stems from its high-affinity binding to the human progesterone receptor. tga.gov.autga.gov.au It is a derivative of 19-norprogesterone (B1209251) and demonstrates a strong and selective interaction with PR, comparable in potency to mifepristone (B1683876) in vitro. wikipedia.orgnih.govdrugbank.com Beyond the progesterone receptor, Ulipristal Acetate also interacts with other steroid receptors, but with a different affinity profile. It exhibits a high affinity for the glucocorticoid receptor (GR) but has a weak affinity for the androgen receptor (AR). tga.gov.autga.gov.au Its affinity for the human estrogen and mineralocorticoid receptors is considered negligible. tga.gov.autga.gov.auwikipedia.org The active metabolite of Ulipristal Acetate, monodesmethyl ulipristal, shows a comparable affinity for the progesterone receptor. tga.gov.autga.gov.au
| Receptor | Binding Affinity | Reference |
|---|---|---|
| Progesterone Receptor (PR) | High (Nanomolar) | tga.gov.autga.gov.au |
| Glucocorticoid Receptor (GR) | High | tga.gov.autga.gov.aueuropa.eu |
| Androgen Receptor (AR) | Weak | tga.gov.autga.gov.au |
| Estrogen Receptor (ER) | Negligible | tga.gov.auwikipedia.org |
| Mineralocorticoid Receptor (MR) | Negligible | tga.gov.auwikipedia.org |
As an SPRM, Ulipristal Acetate displays a mixed profile of both agonistic (stimulatory) and antagonistic (inhibitory) activities. wikipedia.orgpatsnap.com This dual action is highly dependent on the target tissue, the cellular context, the presence of progesterone, and the differential expression of coactivators or corepressors that modulate gene expression. frontiersin.orgfrontiersin.orgncn.gov.pl For instance, in the context of uterine fibroids, Ulipristal Acetate primarily acts as a progesterone antagonist, inhibiting cell proliferation and inducing programmed cell death (apoptosis). tga.gov.aupatsnap.comdrugbank.com In preclinical models of breast cancer cells expressing progesterone receptor A (PRA), Ulipristal Acetate showed an anti-proliferative effect, acting as an antagonist. plos.org Conversely, it can exhibit partial agonist activity in other cellular systems, such as on breast cancer cells expressing progesterone receptor B (PRB). plos.org This tissue-selective activity is thought to be due to the unique conformation the progesterone receptor adopts upon binding to Ulipristal Acetate, which in turn influences its interaction with transcriptional coregulatory proteins. wikipedia.org
While Ulipristal Acetate binds with high affinity to the glucocorticoid receptor (GR), its functional antiglucocorticoid activity in vivo is significantly weaker than its anti-progestational effects. nih.goveuropa.eu Antiglucocorticoid effects have been observed in animal models, but typically at doses much higher than those required for its primary activity on the progesterone receptor. nih.govfrontiersin.orgfrontiersin.org In humans, significant antiglucocorticoid effects have not been observed even with repeated daily administration. tga.gov.autga.gov.au Its interaction with the androgen receptor is characterized by weak binding affinity, resulting in only weak antiandrogenic activity relative to dedicated antiandrogen drugs. wikipedia.orgnih.gov
Agonistic and Antagonistic Properties in Cellular Systems
Downstream Molecular Signaling Pathways Activated or Inhibited by Ulipristal Acetate
Research in preclinical models has begun to elucidate the specific molecular pathways modulated by Ulipristal Acetate. In uterine fibroid (leiomyoma) cells, its anti-proliferative and pro-apoptotic effects are a key mechanism. patsnap.comdrugbank.com Studies suggest this is achieved by inhibiting cell proliferation and inducing apoptosis, leading to a reduction in fibroid size. tga.gov.au In uterine sarcoma cells, one study has suggested that Ulipristal Acetate may induce cell death by inhibiting the STAT3/CCL2 signaling pathway. researchgate.net
In human endometrial stromal cells, Ulipristal Acetate has been shown to interfere with actin cytoskeleton dynamics. frontiersin.org It blocks the actin remodeling and increased cell motility that are normally induced by 17β-estradiol and progesterone. frontiersin.org This is achieved by preventing the phosphorylation of key actin regulatory proteins, including Moesin and focal adhesion kinase (FAK). frontiersin.org In a mouse model, Ulipristal Acetate was found to block ovulation by inhibiting progesterone receptor-dependent pathways within the ovary. nih.gov
Investigations into Ulipristal Acetate's Effects on Cellular Processes in Preclinical Models
Ulipristal Acetate significantly alters gene expression and protein synthesis in target tissues, which underpins its therapeutic effects.
In Uterine Leiomyomas: In preclinical studies on uterine fibroid tissue, Ulipristal Acetate treatment leads to a decrease in the gene expression and protein production of key extracellular matrix (ECM) components, including fibronectin (FN1) and versican (VCAN). nih.gov Concurrently, it has been shown to increase the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the ECM. nih.gov This remodeling of the extracellular matrix is believed to contribute to the reduction in fibroid volume. nih.gov A proteomics analysis of leiomyoma tissue treated with Ulipristal Acetate identified 30 proteins whose expression was markedly affected, with bioinformatics analysis suggesting an involvement of oxidative stress pathways. spandidos-publications.comspandidos-publications.com
In Endometrial Cells: When administered after ovulation in women, Ulipristal Acetate appears to down-regulate the expression of genes associated with endometrial receptivity, which is the process of preparing the uterine lining for implantation. researchgate.net
In Breast Cancer Cells: In a preclinical model of breast cancer cells expressing progesterone receptor A (PRA), Ulipristal Acetate was found to decrease cell proliferation by repressing the expression of the anti-apoptotic gene BCL2-L1. plos.org This effect was associated with reduced recruitment of PRA and other transcriptional machinery to the gene's promoter region. plos.org
| Cell/Tissue Type | Target Gene/Protein | Observed Effect | Cellular Outcome | Reference |
|---|---|---|---|---|
| Uterine Leiomyoma | Fibronectin (FN1), Versican (VCAN) | Decreased Expression | ECM Remodeling, Reduced Fibroid Bulk | nih.gov |
| Uterine Leiomyoma | Matrix Metalloproteinase-2 (MMP-2) | Increased Expression | ECM Degradation | nih.gov |
| Breast Cancer Cells (PRA+) | BCL2-L1 | Decreased Expression | Inhibition of Cell Proliferation | plos.org |
| Human Endometrium | Genes for Uterine Receptivity | Down-regulation | Altered Endometrial Function | researchgate.net |
Effects on Cell Proliferation and Apoptosis in Leiomyoma Cells (in vitro)
Ulipristal acetate (UPA) has demonstrated significant effects on the cellular processes of uterine leiomyoma (fibroid) cells in laboratory settings. As a selective progesterone receptor modulator (SPRM), its mechanism of action is primarily linked to its antagonist activity on the progesterone receptor (PR), which is highly expressed in fibroid tissue. dovepress.com
Research indicates that UPA inhibits the proliferation of leiomyoma cells and concurrently induces apoptosis, or programmed cell death. obgynkey.commdpi.com This dual action contributes to the reduction of fibroid volume. The anti-proliferative effect is evidenced by a significant decrease in the expression of key proliferation markers, including Proliferating Cell Nuclear Antigen (PCNA) and Ki-67, in cultured leiomyoma cells treated with UPA. mdpi.comnih.gov Studies have shown that treatment can decrease the percentage of PCNA- and Ki67-positive cells, particularly in fibroids that show a good clinical response to the treatment. mdpi.com
The induction of apoptosis is a critical component of UPA's effect. It has been shown to increase the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. dovepress.com Concurrently, UPA treatment decreases the expression of Bcl-2, an anti-apoptotic protein, thereby shifting the cellular balance towards cell death. dovepress.comarchivesofmedicalscience.com An increase in the apoptotic index, as measured by TUNEL-positive cells, has been observed in fibroid tissue from patients who responded well to UPA treatment. mdpi.com Furthermore, UPA has been found to down-regulate the expression of angiogenic growth factors like vascular endothelial growth factor (VEGF) and their receptors, which suppresses neovascularization and cell survival in leiomyoma cells but not in normal myometrial cells. dovepress.comobgynkey.com
Table 1: Summary of Ulipristal Acetate's Effects on Leiomyoma Cell Proliferation and Apoptosis (in vitro)
| Cellular Process | Marker/Pathway | Observed Effect of Ulipristal Acetate | Reference |
|---|---|---|---|
| Cell Proliferation | Ki-67 | Decreased Expression | mdpi.comnih.gov |
| Proliferating Cell Nuclear Antigen (PCNA) | Decreased Expression | mdpi.comnih.gov | |
| Cyclin D1 | Decreased Protein Expression | nih.govresearchgate.net | |
| Apoptosis | Cleaved Caspase-3 | Increased Expression | dovepress.com |
| Bcl-2 | Decreased Expression | dovepress.comarchivesofmedicalscience.com | |
| Apoptotic Index (TUNEL) | Increased in good responders | mdpi.com | |
| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Down-regulated Expression | dovepress.comobgynkey.com |
Impact on Ovulation Mechanisms in Animal Models (e.g., Follicular Development, Luteinizing Hormone (LH) Surge)
Preclinical studies, particularly in rodent models, have been instrumental in elucidating the mechanisms by which ulipristal acetate impacts ovulation. The primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge. tga.gov.au
In a mouse model using a superovulatory protocol, UPA was shown to be a potent blocker of ovulation when administered before the completion of progesterone receptor (PR) signaling, which is triggered by an analogue of the LH surge (hCG). nih.gov When given within 6 hours of the hCG treatment, UPA effectively blocks ovulation by inhibiting PR-dependent pathways within the ovary. nih.gov However, its effectiveness significantly diminishes if administered 8 hours post-hCG, by which time critical PR signaling has already occurred. nih.gov
Research shows that UPA does not appear to affect follicular development or cumulus expansion in these models. nih.gov Instead, its primary impact is on the process of follicular rupture. tga.gov.aunih.gov Studies in rats have observed that UPA administration can lead to atretic follicles and hemorrhagic cystic structures, suggesting a negative effect on folliculogenesis via ovarian paracrine factors. nih.gov At higher doses, UPA has been associated with the development of luteinized unruptured follicles. nih.gov The ability of UPA to postpone follicular rupture, even when the LH surge has initiated, is a key aspect of its mechanism. tga.gov.auclae-la.org
Table 2: Effects of Ulipristal Acetate on Ovulation in Animal Models
| Parameter | Model | Observed Effect of Ulipristal Acetate | Reference |
|---|---|---|---|
| Ovulation | Mouse | Potent blockade when given within 6 hrs of hCG (LH analog) | nih.gov |
| Follicular Rupture | Mouse | Inhibited | nih.gov |
| Follicular Development | Mouse | Not significantly affected | nih.gov |
| Folliculogenesis | Rat | Negatively affected; atretic follicles observed | nih.gov |
| LH Surge | General | Suppresses or delays the LH surge | tga.gov.au |
Endometrial Receptivity Modulation in Preclinical Studies
Preclinical research using both in vitro models with human cells and in vivo animal models suggests that ulipristal acetate can modulate the endometrium in ways that may affect its receptivity to embryo implantation. nih.gov The endometrium undergoes specific changes to become receptive, a period known as the "window of implantation," which is regulated by steroid hormones. mednexus.org
In vitro studies using cultured human endometrial cells have shown that treatment with UPA leads to changes in the expression of genes that are markers for endometrial receptivity. nih.gov These studies also observed a significant decrease in the attachment of trophoblast spheroids to the cultured endometrial cells, suggesting a potential interference with the initial stage of implantation. nih.gov
In vivo studies in a rat model further support these findings. nih.gov When UPA was administered to female rats, it decreased the endometrial expression of genes related to implantation. nih.gov In mated rats, this administration resulted in a reduced number of implantation sites compared to the untreated control group. nih.gov These results from preclinical models support the concept that UPA may have post-fertilization effects by altering endometrial compatibility for an embryo. nih.gov Other studies have noted that UPA administration can lead to a repressive effect on genes associated with uterine receptivity. upo.es The specific histological changes induced by SPRMs in the endometrium are often referred to as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC). researchgate.net
Table 3: Modulation of Endometrial Receptivity by Ulipristal Acetate in Preclinical Studies
| Study Type | Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Cultured human endometrial cells | Changes in expression of receptivity gene markers | nih.gov |
| Cultured human endometrial cells | Significant decrease in trophoblast spheroid attachment | nih.gov | |
| In Vivo | Rat Model | Decreased expression of implantation-related genes | nih.gov |
| Rat Model | Reduced number of implantation sites in mated group | nih.gov |
| Gene Expression | Human (in vivo) | Repression of genes associated with uterine receptivity | upo.es |
Research on Ulipristal Acetate's Interaction with Other Biological Pathways (e.g., Activin A modulation)
Beyond its primary interaction with the progesterone receptor, research has explored the effects of ulipristal acetate on other biological pathways implicated in the pathophysiology of uterine leiomyomas. One such pathway involves Activin A, a growth factor from the transforming growth factor-beta (TGF-β) superfamily, which is known to increase extracellular matrix expression and contribute to fibroid growth. nih.govmdpi.com
Studies have specifically investigated whether UPA's therapeutic action involves modulating the Activin A system within leiomyoma cells. nih.gov Research using cultured leiomyoma cells found that UPA treatment decreased the messenger RNA (mRNA) expression of the Activin A subunit (inhibin βA [INHBA]), its binding protein follistatin (FST), and its receptors (ActRIIB and Alk4). nih.gov
Furthermore, UPA demonstrated an ability to counteract the effects of Activin A. In both myometrial and leiomyoma cultured cells, UPA was able to block the Activin A-induced increase in the mRNA expression of fibronectin (an extracellular matrix component) and vascular endothelial growth factor A (VEGF-A). obgynkey.comnih.gov These findings suggest that UPA's mechanism of action may include the inhibition of Activin A expression and its subsequent pro-fibrotic and angiogenic functions in uterine fibroids. nih.gov This interaction represents a pathway through which UPA exerts its anti-fibrotic effects, complementing its anti-proliferative and pro-apoptotic actions. obgynkey.com
Table 4: Ulipristal Acetate's Interaction with the Activin A Pathway
| Target Molecule/Process | Cell Type | Observed Effect of Ulipristal Acetate | Reference |
|---|---|---|---|
| Activin A (INHBA) mRNA | Leiomyoma Cells | Decreased Expression | nih.gov |
| Follistatin (FST) mRNA | Leiomyoma Cells | Decreased Expression | nih.gov |
| Activin Receptors (ActRIIB, Alk4) mRNA | Leiomyoma Cells | Decreased Expression | nih.gov |
| Activin A-induced Fibronectin mRNA | Myometrial & Leiomyoma Cells | Blocked the increase | obgynkey.comnih.gov |
| Activin A-induced VEGF-A mRNA | Myometrial & Leiomyoma Cells | Blocked the increase | obgynkey.comnih.gov |
Preclinical Research Applications and Models for Ulipristal Acetate
In Vitro Studies Using Cell Lines and Primary Cell Cultures
In vitro research has been fundamental in elucidating the cellular mechanisms of ulipristal (B1683391) acetate (B1210297), with Ulipristal Acetate-d3 serving as an essential analytical tool in the background to ensure the accuracy of these investigations.
Cellular Assays for Progesterone (B1679170) Receptor Activity
Ulipristal acetate is characterized as a selective progesterone receptor modulator, exhibiting both agonist and antagonist activities on the progesterone receptor. selleckchem.com Its high binding affinity for the human progesterone receptor is a key feature of its mechanism of action. wikipedia.org Preclinical studies have explored its effects on endometrial cells, where it has been shown to alter the expression of the progesterone receptor. medchemexpress.com
Studies on Leiomyoma Cell Biology and Pathophysiology
A significant body of in vitro research has focused on the effects of ulipristal acetate on uterine leiomyoma (fibroid) cells. Studies using human uterine fibroid cell lines, such as HuLM cells, have demonstrated that ulipristal acetate can inhibit the proliferation of these cells and induce apoptosis (programmed cell death). nih.govmdpi.com The volume reduction of uterine fibroids observed in clinical settings is attributed to a combination of anti-proliferative effects, apoptosis induction, and remodeling of the extracellular matrix. wikipedia.org Furthermore, ulipristal acetate has been shown to stimulate a selective autophagic response in leiomyoma cells. medchemexpress.com
Co-treatment Modalities and Synergistic Effects in Cellular Models (e.g., with Vitamin D3)
Recent in vitro studies have investigated the potential for synergistic effects when ulipristal acetate is combined with other agents, notably 1,25-dihydroxyvitamin D3 (the active form of Vitamin D3). nih.govinvivochem.comresearchgate.net Research has shown that the combination of ulipristal acetate and vitamin D3 can enhance the anti-fibroid effects observed with ulipristal acetate alone. nih.govinvivochem.comresearchgate.net
In studies using human uterine fibroid cells, the combination treatment resulted in a more significant reduction in cell proliferation compared to treatment with ulipristal acetate alone. invivochem.comresearchgate.net This enhanced effect was dose- and time-dependent. invivochem.comresearchgate.net
The synergistic action also extends to the molecular level. The combination of ulipristal acetate and vitamin D3 has been found to significantly decrease the expression of key cell proliferation markers. invivochem.comresearchgate.net For instance, one study reported a more substantial reduction in the protein expression of Ki-67, PCNA, and Cyclin D1 in cells treated with the combination compared to those treated with only ulipristal acetate. invivochem.comresearchgate.net
Table 1: Effect of Ulipristal Acetate (UPA) and Vitamin D3 (VitD3) Combination on Proliferation Markers in Leiomyoma Cells
| Treatment Group | % Reduction in Cyclin D1 vs. UPA alone | % Reduction in PCNA vs. UPA alone |
|---|---|---|
| UPA + VitD3 | ~43% | ~35% |
Data derived from in vitro studies on human uterine fibroid cell lines. nih.govinvivochem.com
Furthermore, the combination treatment has been shown to be more effective at inducing apoptosis in leiomyoma cells. invivochem.comresearchgate.net This is evidenced by changes in the expression of apoptosis-related proteins such as Bax and PARP. nih.gov Additionally, the co-treatment leads to a significant decrease in the levels of extracellular matrix proteins like collagen-1 and fibronectin, as well as the pro-fibrogenic cytokine transforming growth factor-β3. invivochem.comresearchgate.net The production of pro-inflammatory cytokines is also more effectively reduced by the combination therapy. invivochem.comresearchgate.net
In Vivo Animal Models for Studying Ulipristal Acetate Activity
Animal models have been instrumental in understanding the physiological effects of ulipristal acetate, with Ulipristal Acetate-d3 playing a crucial role in the pharmacokinetic analysis within these studies.
Rodent Models for Reproductive Physiology Research
Rodent models have been employed to investigate the effects of ulipristal acetate on reproductive physiology. For example, studies in rats have been conducted to assess its anti-progestational and post-coital anti-fertility activities. medchemexpress.com In mice, in vivo studies have been used to examine the effects of ulipristal acetate on fertilization and early embryo development. nih.gov These studies have shown that at doses relevant to its use, ulipristal acetate does not significantly affect mouse gamete transport, fertilization, or early embryo development, though it can decrease the number of ovulated eggs when administered at the time of the hCG injection. nih.gov
Models for Uterine Fibroid Research
The Eker rat model, which develops uterine leiomyomas that share characteristics with human fibroids, has been utilized in preclinical research. nih.gov Studies in this model have demonstrated that treatment with vitamin D3 can lead to a reduction in uterine leiomyoma tumor size. nih.gov While specific studies on ulipristal acetate in this model were not detailed in the provided results, it stands as a relevant model for investigating therapies for uterine fibroids.
Theoretical and Practical Considerations of Deuterium Labeling in Ulipristal Acetate Research
Advantages of Deuterated Internal Standards in Mass Spectrometry
Deuterated compounds, such as Ulipristal (B1683391) Acetate-d3, are highly valued as internal standards in quantitative bioanalysis, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comclearsynth.com Their utility stems from the fact that the substitution of hydrogen with deuterium (B1214612) atoms results in a molecule that is chemically very similar to the parent drug but with a different mass-to-charge ratio (m/z). vulcanchem.com This mass differentiation is the key to its function as an internal standard.
Several key advantages of using a deuterated internal standard like Ulipristal Acetate-d3 include:
Co-elution with the Analyte: Due to their similar physicochemical properties, deuterated internal standards co-elute with the non-labeled analyte during chromatographic separation. chromforum.orgresearchgate.net This is a significant advantage as it means both the analyte and the internal standard are subjected to the same conditions throughout the analytical process. chromforum.org
Compensation for Matrix Effects: Biological samples, such as plasma, are complex matrices that can interfere with the ionization of an analyte, a phenomenon known as the matrix effect. clearsynth.comnih.gov Because the deuterated internal standard elutes at the same time as the analyte, it experiences similar matrix effects. chromforum.orgnih.gov By comparing the signal of the analyte to that of the known concentration of the internal standard, these effects can be effectively compensated for, leading to more accurate and precise quantification. clearsynth.comresearchgate.net
Correction for Variability in Sample Preparation and Injection: The internal standard accounts for any loss of analyte during sample extraction and processing, as well as for variations in the volume of sample injected into the instrument. researchgate.netnih.gov
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard like Ulipristal Acetate-d3 has been shown to enhance the precision and accuracy of the quantification of ulipristal acetate (B1210297) in human plasma. vulcanchem.comresearchgate.net Studies have demonstrated that methods employing Ulipristal Acetate-d3 as an internal standard exhibit good linearity over a wide concentration range and meet the stringent requirements for bioanalytical assays. vulcanchem.comresearchgate.net
In a typical LC-MS/MS method for the quantification of ulipristal acetate, the precursor and product ions for both the analyte and the internal standard are monitored. For ulipristal acetate, a common transition is m/z 476.2 → 134.1. researchgate.netnih.gov For Ulipristal Acetate-d3, the transition is m/z 479.3 → 416.2. researchgate.netnih.gov This allows for the simultaneous detection and quantification of both compounds, ensuring the reliability of the analytical results.
Table 1: Mass Spectrometry Transitions for Ulipristal Acetate and Ulipristal Acetate-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ulipristal Acetate | 476.2 | 134.1 | researchgate.netnih.gov |
| Ulipristal Acetate-d3 | 479.3 | 416.2 | researchgate.netnih.gov |
Potential for Isotopic Effects on Biological Activity and Pharmacokinetics
The replacement of hydrogen with its heavier isotope, deuterium, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. informaticsjournals.co.ininformaticsjournals.co.in This effect can have significant implications for the pharmacokinetic properties of a drug. dovepress.com
Deuteration can lead to:
Reduced Rate of Metabolism: If the deuteration occurs at a site of metabolic transformation, the rate of metabolism can be significantly decreased. wikipedia.orgdovepress.com This can result in a longer half-life and increased plasma concentrations of the drug. wikipedia.orginformaticsjournals.co.in
Altered Metabolic Pathways: In some cases, deuteration can redirect metabolic pathways, potentially reducing the formation of toxic metabolites. researchgate.net
Improved Pharmacokinetic Profile: By slowing metabolism, deuteration can lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing. informaticsjournals.co.inmusechem.com
It is important to note that while significant kinetic isotope effects are a possibility, deuterated compounds are generally expected to have similar biological activity to their non-deuterated counterparts because they are similar in size and shape. wikipedia.org However, subtle changes in properties like electronic polarizability and intramolecular volume can occur. wikipedia.org
Ensuring Stability and Purity of Deuterated Reference Materials
The reliability of any analytical method that employs a deuterated internal standard is fundamentally dependent on the stability and purity of that standard. industry.gov.aulgcstandards.com Manufacturers of reference materials employ rigorous testing to certify the identity, purity, and stability of their products. industry.gov.aulgcstandards.com
Key considerations for ensuring the quality of deuterated reference materials like Ulipristal Acetate-d3 include:
Chemical Purity: The chemical purity of the reference material is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC). industry.gov.au The purity value is often calculated by mass balance, taking into account organic impurities, volatile content, and non-volatile residue. industry.gov.aulgcstandards.com
Isotopic Purity: The isotopic purity, or the percentage of the deuterated form relative to non-deuterated and partially deuterated forms, is a critical parameter. cerilliant.com This is often determined by mass spectrometry. cerilliant.com High isotopic enrichment is necessary to minimize interference from the non-deuterated species in mass spectrometric analyses. vulcanchem.com
Stability: The stability of the reference material under specified storage conditions must be established. industry.gov.aueuropa.eu Long-term stability studies are conducted to determine an appropriate shelf life for the unopened product. industry.gov.auindustry.gov.au It is also important to consider the stability of the compound in solution, as this has implications for the preparation and storage of standard solutions. industry.gov.au End-users are often advised to conduct their own in-house stability trials for opened materials. industry.gov.aulgcstandards.com
Homogeneity: The homogeneity of the material must be assessed to ensure that different subsamples have the same composition. industry.gov.au
Suppliers of Ulipristal Acetate-d3 typically provide a Certificate of Analysis (CoA) that details the characterization data, including purity and isotopic enrichment. daicelpharmastandards.com For example, a typical specification for Ulipristal Acetate-d3 might indicate a purity of greater than 95% by HPLC and an isotopic enrichment of greater than 95%. vulcanchem.com
Table 2: Typical Physicochemical Properties of Ulipristal Acetate-d3
| Property | Value/Specification | Reference |
| Appearance | Pale yellow solid | vulcanchem.com |
| Molecular Formula | C30H34D3NO4 | vulcanchem.com |
| Molecular Weight | 478.65 g/mol | vulcanchem.com |
| Solubility | Acetonitrile (B52724), Dichloromethane (B109758) | vulcanchem.com |
| Purity (typical) | >95% (HPLC) | vulcanchem.com |
| Isotopic Enrichment | >95% | vulcanchem.com |
Future Research Directions and Translational Perspectives for Ulipristal Acetate D3
Development of Novel Analytical Techniques
The primary application of Ulipristal (B1683391) Acetate-d3 is as an internal standard for the quantification of its parent compound, ulipristal acetate (B1210297), in biological matrices. vulcanchem.com It is predominantly used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to analyze samples like human plasma. vulcanchem.comdustri.com The development of these analytical methods is crucial for pharmacokinetic studies.
Future research is focused on creating even more sensitive, rapid, and robust analytical techniques. The advantages of using Ulipristal Acetate-d3 as an internal standard include:
Mass Differentiation : The deuterated compound has a different mass-to-charge ratio from the non-deuterated analyte, allowing them to be distinguished by a mass spectrometer despite co-eluting from the chromatography column. vulcanchem.comresearchgate.net
Compensation for Variations : As an isotopically labeled analog, it effectively compensates for variability in sample preparation, such as extraction efficiency, as well as matrix effects and instrumental fluctuations during analysis. vulcanchem.com
Enhanced Precision and Accuracy : The use of Ulipristal Acetate-d3 has been shown to significantly improve the precision and accuracy of quantifying ulipristal acetate in human plasma. vulcanchem.com
A novel LC-MS/MS method demonstrated high selectivity with a lower limit of quantitation of 0.0500 ng/mL using a small plasma volume and a short run time, showcasing the ongoing refinement of these techniques. dustri.com Future developments will likely aim to further reduce sample volume and analysis time, enabling higher throughput for large-scale clinical and research studies.
Applications in Systems Biology and Multi-Omics Research
While Ulipristal Acetate-d3 itself is an analytical tool, it is indispensable for the accurate data required in systems biology and multi-omics (e.g., transcriptomics, proteomics, metabolomics) research involving the parent compound. Such studies aim to understand the global effects of a drug on complex biological systems.
For instance, research into the synergistic effects of ulipristal acetate and vitamin D3 on uterine fibroids involves measuring changes in proteins related to cell proliferation (Ki-67, PCNA), apoptosis, and extracellular matrix components. nih.govnih.govresearchgate.net Furthermore, transcriptome analysis of myometrial and fibroid tissues seeks to identify differentially expressed genes and affected biological pathways, such as TGF-β signaling and inflammatory responses. researchgate.net
In these multi-omics approaches, precise quantification of the active compound (ulipristal acetate) in the system is paramount to correlate its concentration with the observed biological changes. Ulipristal Acetate-d3 ensures this quantitative accuracy, thereby providing reliable data to build integrated network models of the drug's mechanism of action and its effects on cellular pathways.
Potential for Tracing Ulipristal Acetate in Complex Biological Systems
The isotopic labeling of Ulipristal Acetate-d3 makes it an ideal tracer for studying the absorption, distribution, metabolism, and excretion (ADME) of ulipristal acetate in vivo. Because its chemical and biological properties are nearly identical to the parent drug, it follows the same metabolic pathways. vulcanchem.com However, its increased mass allows it to be clearly distinguished and quantified by mass spectrometry. vulcanchem.comresearchgate.net
This tracing capability is fundamental to pharmacokinetic studies, which investigate how an organism affects a drug. By using Ulipristal Acetate-d3 as an internal standard, researchers can accurately track the concentration of ulipristal acetate over time in various biological compartments. vulcanchem.com This has been applied in studies comparing the pharmacokinetics of ulipristal acetate in different populations, revealing, for example, significant differences in systemic exposure between Chinese and Caucasian volunteers. vulcanchem.comresearchgate.net This suggests that race may influence the drug's pharmacokinetics, a critical consideration for clinical application.
The ability to trace the molecule with high precision allows for a detailed understanding of its metabolic fate, including the identification and quantification of its metabolites, such as N-Desmethyl Ulipristal Acetate, for which a corresponding deuterated standard also exists. vulcanchem.comdaicelpharmastandards.com
Explorations of Ulipristal Acetate-d3 in Early Drug Discovery and Development (Non-Clinical Stages)
In the non-clinical phases of drug discovery and development, Ulipristal Acetate-d3 is a vital research tool, explicitly intended for research purposes only and not for direct human or veterinary use. vulcanchem.comsussex-research.com Its role is to facilitate the accurate evaluation of the parent compound's behavior in preclinical models.
Key applications in this stage include:
Pharmacokinetic/Toxicokinetic (PK/TK) Studies : It is used to establish the PK profile of ulipristal acetate in animal models, such as rats and rabbits, which is essential for understanding dose-exposure relationships and for designing safety and efficacy studies. sussex-research.com
Bioavailability and Bioequivalence (BA/BE) Studies : For the development of generic versions of a drug, regulatory agencies require BA/BE studies. Ulipristal Acetate-d3 is used as the internal standard in the analytical methods that underpin these studies, ensuring that the generic formulation performs comparably to the original. daicelpharmastandards.com
In Vitro and Ex Vivo Research : In studies examining the mechanism of action of ulipristal acetate on cell lines (e.g., leiomyoma cells) or in tissue samples, Ulipristal Acetate-d3 helps to accurately measure the concentration of the parent drug, allowing for precise correlation with observed cellular effects like autophagy induction or apoptosis. medchemexpress.commedchemexpress.com
By enabling robust and reliable quantification, Ulipristal Acetate-d3 plays a foundational, albeit indirect, role in the early-stage research and development of its non-deuterated therapeutic counterpart.
Q & A
Q. What analytical techniques are recommended for characterizing Ulipristal Acetate-d3’s structural integrity and purity in pharmacological research?
To ensure structural integrity and purity, researchers should employ a combination of techniques:
- X-ray Powder Diffraction (PXRD) to identify crystalline polymorphs and confirm lattice structure .
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) to assess thermal stability and detect solvate forms .
- Infrared Spectroscopy (IR) for functional group validation and detection of degradation products .
- High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) for purity quantification and impurity profiling .
Q. What safety protocols are critical when handling Ulipristal Acetate-d3 in laboratory settings?
Key protocols include:
- Use of impermeable gloves, protective eyewear, and lab coats to prevent dermal or ocular exposure .
- Storage in locked, temperature-controlled environments away from ignition sources to maintain stability .
- Immediate decontamination of spills using absorbent materials and proper ventilation to avoid inhalation of particulates .
- Compliance with H360/H362 hazard codes , which mandate restricted access for pregnant or lactating personnel due to reproductive toxicity risks .
Q. How does deuterium substitution in Ulipristal Acetate-d3 influence its physicochemical properties compared to the non-deuterated form?
Deuterium alters kinetic isotope effects , potentially slowing metabolic degradation in tracer studies. This substitution increases molecular weight (478.64 vs. 475.62 g/mol) and may affect solubility or crystallization behavior, necessitating recalibration of analytical methods like MS for accurate quantification .
Q. What are the validated storage conditions for Ulipristal Acetate-d3 to ensure long-term stability in research applications?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidative degradation. Stability studies indicate no significant decomposition for ≥24 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data when using Ulipristal Acetate-d3 as a tracer in in vivo studies?
Discrepancies often arise from inter-species metabolic variability or differences in deuterium retention. Mitigation strategies include:
- Validating tracer stability via parallel LC-MS/MS assays comparing deuterated and non-deuterated forms in plasma matrices .
- Incorporating population PK modeling to account for individual variability in enzyme activity (e.g., CYP3A4) that may affect metabolite ratios .
Q. What experimental designs are optimal for assessing Ulipristal Acetate-d3’s stability under varying physiological conditions?
- Simulated gastric/intestinal fluid assays (e.g., USP dissolution testing) to evaluate degradation in acidic or alkaline environments .
- Forced degradation studies under heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways and validate analytical methods .
- Long-term stability trials with periodic sampling to monitor impurity formation using HPLC-PDA .
Q. What methodological approaches are used to quantify trace impurities in Ulipristal Acetate-d3 batches, and how do these affect experimental reproducibility?
- Ultra-high-resolution MS coupled with nuclear magnetic resonance (NMR) to structurally characterize impurities like N-Desmethyl Ulipristal Acetate (CAS 159681-66-0) .
- Establishing acceptance criteria for impurities (e.g., ≤0.15% for major unknowns) via ICH Q3A/B guidelines to ensure batch-to-batch consistency .
Q. How do polymorphic forms of Ulipristal Acetate-d3 impact its utility in crystallization and formulation studies?
Polymorphs (e.g., non-solvate vs. solvate forms) exhibit distinct bioavailability and dissolution profiles . Researchers should:
- Screen polymorphs using solvent-drop grinding or high-throughput crystallization to identify forms with optimal thermodynamic stability .
- Correlate polymorphic structure with tablet compressibility and excipient compatibility using powder flow analysis .
Data Contradiction Analysis
Q. How should conflicting data on Ulipristal Acetate-d3’s enzyme inhibition potential be addressed in metabolic interaction studies?
While in vitro data suggest inhibition of P-glycoprotein (P-gp) and BCRP transporters at high concentrations, in vivo studies with fexofenadine (a P-gp substrate) showed no significant interaction . To reconcile this:
Q. What strategies mitigate variability in Ulipristal Acetate-d3’s reproductive toxicity data across animal models?
Disparities in embryofetal loss rates (e.g., rats vs. monkeys) may stem from species-specific progesterone receptor affinity. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
